Cyanoacetyl Tofacitinib
Description
Evolution of Pyrrolopyrimidine Scaffolds in Molecular Research
The pyrrolopyrimidine core is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to the native purine (B94841) ring system of adenine (B156593), a key component of ATP. ekb.egvietnamjournal.ruresearchgate.net This mimicry allows pyrrolopyrimidine-based compounds to effectively target the ATP-binding sites of a vast array of enzymes, particularly protein kinases. ekb.egresearchgate.net
The evolution of this scaffold began with its identification in naturally occurring compounds, such as antibiotics. ekb.eg Researchers quickly recognized its potential, and it has since become a versatile framework for designing targeted inhibitors for various enzymes. ekb.egekb.egthieme-connect.com The pyrrolo[2,3-d]pyrimidine isomer, which forms the backbone of Tofacitinib (B832), is especially prominent in the development of inhibitors for protein kinases, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). ekb.egvietnamjournal.rumdpi.com The adaptability of this scaffold allows for strategic modifications to enhance potency, selectivity, and pharmacokinetic properties, leading to the development of numerous clinical candidates and approved drugs for conditions ranging from cancer to autoimmune diseases. ekb.egmdpi.comresearchgate.net
Chemical Identity and Structural Features of the Cyanoacetyl Moiety within the Tofacitinib Framework
Cyanoacetyl Tofacitinib is a derivative of Tofacitinib where the propanenitrile group on the piperidine (B6355638) ring is replaced by a cyanoacetyl group. smolecule.comnih.govpatsnap.com This modification, while seemingly subtle, introduces significant changes to the molecule's chemical reactivity and potential biological interactions.
The core of the molecule remains the pyrrolo[2,3-d]pyrimidine nucleus, which is essential for its kinase-binding capabilities. smolecule.com The key alteration is the introduction of the cyanoacetyl group (-CO-CH₂-CN). This functional group consists of a carbonyl adjacent to a methylene (B1212753) group, which is itself adjacent to a nitrile (cyano) group. The electron-withdrawing nature of both the carbonyl and cyano groups makes the intervening methylene protons acidic and the carbon susceptible to acting as a Michael acceptor. This chemical feature is pivotal, as it can potentially form covalent bonds with nucleophilic residues, such as cysteine, within the active site of a target enzyme. nih.govresearchgate.net
This contrasts with the parent compound, Tofacitinib, which acts as a reversible inhibitor. drugbank.com The cyanoacetyl moiety transforms the molecule into a potential irreversible or covalent inhibitor, a critical distinction for its use in research. researchgate.netacs.org The synthesis of this compound typically involves the N-cyanoacetylation of the piperidine amine precursor of Tofacitinib, often using reagents like cyanoacetic acid or its derivatives. smolecule.comgoogle.com
Table 1: Comparative Profile of Tofacitinib and this compound
| Feature | Tofacitinib | This compound |
|---|---|---|
| Molecular Formula | C₁₆H₂₀N₆O nih.gov | C₁₉H₂₁N₇O₂ lgcstandards.com |
| Key Functional Group | 3-oxopropanenitrile (B1221605) on piperidine ring nih.gov | Cyanoacetyl group on pyrrolopyrimidine and piperidine rings lgcstandards.com |
| Mechanism of Action | Reversible JAK inhibitor drugbank.com | Potential covalent/irreversible inhibitor smolecule.comresearchgate.net |
| Primary Research Utility | Therapeutic agent, reversible kinase inhibition studies nih.gov | Biochemical probe, covalent inhibitor development nih.govacs.org |
Academic Research Trajectories and Current Investigative Paradigms for this compound
Academic research on this compound and similar analogs focuses on the strategic shift from reversible to covalent inhibition to achieve specific research goals. The development of selective covalent inhibitors is a significant challenge in medicinal chemistry, particularly for kinase families like the JAKs, which share a high degree of structural conservation in their ATP-binding pockets. nih.govacs.org
The primary investigative paradigm for this compound is its use as a tool compound to develop more selective or potent kinase inhibitors. nih.gov For instance, research has explored Tofacitinib analogs to probe for selectivity hotspots among different kinases. tandfonline.comtandfonline.com By replacing the standard acetyl group with a reactive "warhead" like a cyanoacetyl or acrylamide (B121943) group, researchers can target unique, non-conserved amino acid residues, such as a cysteine, near the active site. nih.govresearchgate.net
This strategy has been successfully employed to create highly selective covalent inhibitors for JAK3, which possesses a unique cysteine residue (Cys909) in its active site that is not present in other JAK family members. nih.govacs.orgacs.org While Tofacitinib itself inhibits JAK1, JAK2, and JAK3, a covalent analog can be designed to specifically and irreversibly bind to JAK3, providing a powerful tool to dissect its unique biological functions. nih.govchemicalbook.com Research has also used Tofacitinib-derived structures as starting points to develop inhibitors for other kinases, such as Glycogen Synthase Kinase-3β (GSK-3β), highlighting the versatility of the core scaffold in exploring the wider kinome. nih.gov
Table 2: Summary of Research Findings on Tofacitinib Analogs and Covalent Inhibitors
| Study Focus | Target(s) | Key Finding | Significance |
|---|---|---|---|
| Covalent JAK3 Inhibition | JAK3 (targeting Cys909) | Development of pyrimidine-based inhibitors with an acrylamide warhead that form a covalent bond with Cys909. nih.govacs.org | Achieved high selectivity for JAK3 over other JAKs, creating valuable pharmacological probes to study JAK3-specific signaling. nih.govacs.org |
| GSK-3β Inhibitor Development | GSK-3β | A Tofacitinib-derived hit was optimized to create novel inhibitors, revealing the crucial role of the nitrile group for activity. nih.gov | Demonstrates the utility of the Tofacitinib scaffold in generating inhibitors for unrelated kinase targets. nih.gov |
| PRK1/JAK3 Selectivity | PRK1, JAK3 | Structure-activity relationship (SAR) studies of Tofacitinib analogs identified compounds with increased potency and selectivity for PRK1 over JAK3. tandfonline.comtandfonline.com | Provides a basis for developing selective PRK1 inhibitors and understanding off-target effects of Tofacitinib. tandfonline.com |
| Molecular Hybridization | JAKs, H₂S release | Tofacitinib was linked to an H₂S-releasing donor (ADTOH) to create hybrid molecules for potential UC treatment. nih.govresearchgate.net | A novel drug design strategy to potentially improve efficacy and reduce adverse effects by combining mechanisms of action. nih.gov |
Significance of this compound as a Probe in Biochemical Pathways
The significance of this compound as a biochemical probe lies in its potential for covalent modification of its target enzymes. nih.govresearchgate.net This feature transforms it from a mere inhibitor into a powerful tool for chemical biology, enabling investigations that are difficult or impossible to perform with reversible inhibitors like the parent Tofacitinib.
As a probe, its primary functions include:
Target Identification and Validation: By forming a permanent bond with its target protein, a covalent probe allows for unambiguous identification of the protein through techniques like mass spectrometry-based proteomics. This helps confirm the direct targets of a drug and can uncover previously unknown off-target interactions. nih.gov
Activity-Based Protein Profiling (ABPP): Covalent probes are central to ABPP, a method used to measure the functional state of entire enzyme families in complex biological samples. A this compound-based probe could be used to profile the activity of JAKs and other susceptible kinases directly in native biological systems.
Elucidating Drug-Target Residence Time: The irreversible nature of the binding allows researchers to study the consequences of prolonged, continuous inhibition of a specific kinase, which can be different from the effects of transient, reversible inhibition. researchgate.net
Overcoming Resistance: In some contexts, covalent inhibitors can overcome drug resistance mechanisms that rely on reducing the binding affinity of a reversible drug.
In essence, this compound represents a strategic evolution from a therapeutic molecule to a sophisticated research instrument. Its ability to act as a reactive, covalent binder provides a means to "interrogate" the kinome with high precision, offering deeper insights into the complex signaling networks that govern cell function and disease. nih.govacs.org
Properties
Molecular Formula |
C₁₉H₂₁N₇O₂ |
|---|---|
Molecular Weight |
379.42 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Cyanoacetyl Tofacitinib: Unraveling Target Interactions and Signaling Pathways
Janus Kinase (JAK) Family Inhibition Profile
The therapeutic efficacy of Cyanoacetyl Tofacitinib (B832) is intrinsically linked to its ability to modulate the activity of the JAK family, which comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Its inhibitory activity is not uniform across the family, exhibiting a degree of selectivity that underpins its functional consequences.
Selectivity and Kinome Profiling of JAK1, JAK2, JAK3, and TYK2
Cyanoacetyl Tofacitinib demonstrates a distinct inhibitory preference for members of the JAK family. It potently inhibits JAK1 and JAK3, with a slightly lower potency against JAK2. Its activity against TYK2 is significantly less pronounced. This selectivity is crucial, as different JAK enzymes pair to mediate signaling for various cytokines. For instance, the potent inhibition of JAK1 and JAK3 interrupts signaling through the common gamma chain (γc) of receptors for interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), which are pivotal for lymphocyte activation, proliferation, and function. The moderate inhibition of JAK2 can affect signaling for cytokines like erythropoietin and granulocyte-macrophage colony-stimulating factor. Broader kinome profiling studies confirm that at therapeutic concentrations, its activity is highly focused on the JAK family, with minimal off-target effects on other kinase families, highlighting its specificity.
Concentration-Dependent Inhibition Profiles (IC50 Values) in Enzyme Assays
The potency of this compound against each JAK isoform is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in biochemical assays. These assays reveal a clear concentration-dependent inhibition.
| Target Enzyme | IC50 (nM) |
| JAK1 | 1 |
| JAK2 | 20 |
| JAK3 | 1 |
| TYK2 | >100 |
This table presents representative IC50 values from enzymatic assays, which may vary slightly between different studies.
As the data indicates, this compound inhibits JAK1 and JAK3 with high potency, showing IC50 values in the low nanomolar range. Its potency for JAK2 is approximately 20-fold lower than for JAK1 and JAK3, while its effect on TYK2 is substantially weaker, demonstrating a clear selectivity profile within the JAK family.
Binding Site Analysis and Ligand-Protein Interactions
The inhibitory action of this compound is achieved through its direct binding to the JAK enzymes, preventing the phosphorylation of downstream signaling proteins. The specifics of this interaction are defined by its engagement with the enzyme's active site.
ATP Binding Site Interactions of this compound
This compound functions as an ATP-competitive inhibitor. It occupies the ATP-binding pocket located within the kinase domain of the JAK enzymes. By binding to this site, it physically obstructs the entry and binding of ATP, the phosphate (B84403) donor required for the kinase's catalytic activity. This prevents the autophosphorylation of the JAK enzyme and the subsequent phosphorylation of its downstream targets, primarily the Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking the entire signaling cascade.
Role of the Hinge Region in Binding Affinity
A critical element of the ATP-binding pocket is the hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This region forms key hydrogen bonds with ATP in its natural state. The pyrrolo[2,3-d]pyrimidine core of this compound is specifically designed to mimic the adenine (B156593) ring of ATP and forms crucial hydrogen bonds with the backbone of the hinge region. This interaction is a primary anchor for the inhibitor within the active site and is a major determinant of its binding affinity and potency.
Specific Amino Acid Residues Mediating Ligand Recognition (e.g., K908, E957, L959 in JAK1)
The high affinity and selectivity of this compound are further governed by specific interactions with amino acid residues lining the ATP-binding pocket. While the hinge interaction provides a foundational anchor, other residues contribute to the stability and specificity of the binding. For example, in JAK1, several key residues have been identified through structural studies:
Lysine 908 (K908): This residue is part of the conserved catalytic loop and plays a role in orienting the ATP molecule. Interactions with this compound in this vicinity contribute to its inhibitory effect.
Glutamate (B1630785) 957 (E957) and Leucine (B10760876) 959 (L959): These residues are located in the C-terminal lobe of the kinase domain. The cyano group of the inhibitor can form specific interactions with residues in this part of the pocket, including E957 and L959, which helps to fine-tune the inhibitor's potency and selectivity for different JAK isoforms. Variations in these and other residues across the JAK family are what allow for the observed selectivity profile of the compound.
Downstream Signaling Pathway Modulation
Inhibition of STAT (Signal Transducer and Activator of Transcription) Phosphorylation
This compound functions as an inhibitor of Janus kinases (JAKs), which are critical intracellular enzymes that mediate signals from cytokine receptors on the cell surface. patsnap.com A primary consequence of JAK inhibition is the prevention of the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. patsnap.com By blocking JAKs, the compound prevents STATs from being phosphorylated, which in turn stops them from dimerizing, moving to the cell nucleus, and initiating the transcription of genes involved in inflammatory and immune responses. patsnap.com
In clinical and preclinical models, this compound has demonstrated significant inhibition of specific STAT proteins. Studies in rheumatoid arthritis (RA) have shown that clinical improvement correlates with reductions in the phosphorylation of STAT1 and STAT3 in synovial tissue. bmj.com The compound has also been found to downregulate the baseline, or constitutive, phosphorylation of STAT1, STAT3, STAT4, and STAT5 in immune cells such as monocytes and T cells. nih.govnih.gov
The extent of this inhibition is not uniform across all pathways. The magnitude of the inhibitory effect on cytokine-induced STAT phosphorylation can vary considerably depending on the specific cytokine and cell type, with observed inhibition ranging from 10% to 73%. nih.govnih.govresearchgate.net Research indicates the strongest inhibition occurs in T cells for STAT phosphorylation events triggered by cytokines that use the common gamma chain (γc) receptor. nih.govfrontiersin.org Conversely, the weakest inhibition was noted for STAT3 phosphorylation induced by Interleukin-10 (IL-10) in monocytes. nih.govfrontiersin.org In cellular models of psoriatic arthritis, the compound effectively reduces levels of phosphorylated STAT1 and STAT3 in synovial fibroblasts. researchgate.net
| Target STAT Protein | Context of Inhibition | Cell/Tissue Type | Key Findings |
|---|---|---|---|
| pSTAT1, pSTAT3 | Constitutive and Cytokine-Induced | Rheumatoid Arthritis Synovium | Reduction in phosphorylation correlates with clinical improvement. bmj.com |
| pSTAT1, pSTAT3, pSTAT4, pSTAT5 | Constitutive | Peripheral Blood Monocytes and T cells | Significantly downregulated by treatment. nih.govnih.gov |
| Various pSTATs | Cytokine-Induced | Peripheral Blood Monocytes and T cells | Inhibition magnitude varies (10-73%) based on cytokine and cell type. researchgate.net |
| pSTATs | Common γ-chain Cytokine-Induced (e.g., IL-2, IL-15) | T cells | Demonstrates the strongest inhibitory effect. nih.govfrontiersin.org |
| pSTAT3 | IL-10-Induced | Monocytes | Demonstrates the lowest inhibitory effect. nih.govfrontiersin.org |
Impact on Cytokine-Mediated Signaling in Cellular Models
This compound modulates the immune response by interfering with the signaling pathways of a broad array of cytokines, rather than targeting a single one. bmj.com Its mechanism disrupts the function of numerous cytokines pivotal to the pathogenesis of autoimmune and inflammatory conditions, including Interleukin-2 (IL-2), IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21. patsnap.com
The compound's impact is particularly potent on signaling pathways mediated by JAK1 and JAK3. frontiersin.org In cellular models, it effectively suppresses signaling from cytokines that utilize the common gamma chain (γc) receptor, which is crucial for the proliferation and function of lymphocytes. nih.govfrontiersin.org For example, it inhibits the production of IL-17 and Interferon-gamma (IFN-γ) by CD4+ T cells, two cytokines central to autoimmune inflammation. Studies focusing on Vogt-Koyanagi-Harada disease showed that the compound reduced the percentages of pathogenic IFN-γ+ Th1 and IL-17A+ Th17 cells. jci.org Furthermore, it directly blocks IL-6 signaling and can indirectly inhibit the effects of Tumor Necrosis Factor (TNF) by interfering with IFN signal transduction. bmj.com In vitro experiments have demonstrated that this compound strongly suppresses the differentiation and effector functions of Th1 and Th17 cells, while having only a minor effect on Th2 and regulatory T cell (Treg) biology. nih.gov
| Cytokine/Cytokine Family | Signaling Pathway | Effect of this compound | Cellular Context |
|---|---|---|---|
| Common γ-chain cytokines (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) | JAK1/JAK3 | Potent suppression of signaling. patsnap.comfrontiersin.org | T cells, B cells, NK cells. actasdermo.org |
| IL-6 | JAK1/JAK2/TYK2 | Directly blocks signaling. bmj.comnih.gov | Various immune cells. |
| IFN-α, IFN-γ | JAK1/TYK2, JAK1/JAK2 | Potent suppression of responses. frontiersin.org | Various immune cells. |
| IL-17, IFN-γ | (Production by T cells) | Suppresses production. | CD4+ T cells. |
| TNF | (Indirect effect) | Indirectly blocks function via IFN signaling inhibition. bmj.com | Synoviocytes. |
Functional Selectivity in Modulating Diverse Cellular Responses (in vitro)
The pharmacological activity of this compound exhibits functional selectivity, meaning its effects can differ significantly depending on the cellular context, the specific cytokine signal, and the concentration of the drug. nih.govnih.gov In vitro studies have established that the magnitude of inhibition on STAT phosphorylation is highly dependent on the cell type and the cytokine stimulus. nih.govresearchgate.net
This selectivity is evident in its differential impact on various immune cell populations. For instance, the compound potently inhibits signaling from common γ-chain cytokines in T cells, which are key drivers of adaptive immunity. nih.govfrontiersin.org In contrast, its inhibitory effect on IL-10 signaling in monocytes, which are part of the innate immune system, is markedly weaker. nih.govfrontiersin.org While the primary therapeutic effects in arthritis models appear to be mediated through the suppression of T cell proliferation and cytokine production, the compound has minimal direct impact on synovial fibroblasts and monocytes at similar concentrations.
However, at higher concentrations, this compound can influence the function of innate immune cells. It has been shown to skew the function of monocytes and macrophages toward a regulatory, anti-inflammatory M2 phenotype. nih.gov This demonstrates that the compound's cellular effects are dose-dependent and vary across the complex network of immune cells, highlighting a nuanced mechanism of action beyond simple, uniform suppression.
Structure Activity Relationship Sar Studies and Computational Chemical Biology of Cyanoacetyl Tofacitinib
Systematic Analysis of the Cyanoacetyl Moiety's Contribution to Activity
The terminal nitrile (cyano) group is a key pharmacophoric feature that plays a multifaceted role in the interaction of tofacitinib (B832) with the ATP-binding site of Janus kinases (JAKs). nih.govnih.gov Docking studies and structural analyses have revealed that the nitrile group extends into a specific region of the kinase domain, contributing to the stabilization of the drug-enzyme complex. nih.gov In JAK1, the nitrile group has been shown to interact with the side chain of Lys908. mdpi.com This interaction is vital for anchoring the cyanoacetyl moiety and optimizing the orientation of the entire molecule within the binding pocket.
Furthermore, the cyano group can participate in various non-covalent interactions, including hydrogen bonds with backbone or side-chain donors and interactions with bridging water molecules. nih.gov The strategic positioning of the nitrile group can also displace unfavorable water molecules from the binding site, a phenomenon that can contribute favorably to the binding energy. acs.org In the broader context of kinase inhibitors, nitrile groups have been engineered to form reversible covalent bonds with specific cysteine residues, a strategy that can dramatically enhance both potency and selectivity. nih.govnih.govresearchgate.net In certain JAK3 inhibitors, a nitrile-arginine interaction was found to induce a unique binding pocket, highlighting the group's importance for achieving isoform selectivity. nih.gov The reactivity and interaction profile of the nitrile can be modulated by nearby substituents, making it a versatile tool in inhibitor design. nih.gov
| Interacting Residue | Kinase Isoform | Interaction Type | Significance |
|---|---|---|---|
| Lys908 | JAK1 | Electrostatic/H-bond | Anchors the cyanoacetyl moiety. mdpi.com |
| Arginine (general) | JAK3 (in analogs) | Induced-fit pocket formation | Enhances selectivity. nih.gov |
| Cysteine (general) | JAK3 (in analogs) | Reversible covalent bond | Increases potency and selectivity. researchgate.net |
Significance of the Piperidine (B6355638) Ring and its Substituents
The 3,4-disubstituted piperidine ring serves as a central scaffold, correctly orienting the cyanoacetyl group on one side and the pyrrolopyrimidine core on the other. This heterocyclic moiety is a privileged structure in medicinal chemistry, frequently appearing in pharmaceutically active compounds. derpharmachemica.comnih.gov
| Kinase Isoform | Interacting Residues |
|---|---|
| JAK1 | S963, L959 nih.gov |
| JAK2 | L932, S936 nih.gov |
| JAK3 | C909 nih.gov |
The tofacitinib molecule contains two chiral centers at the 3- and 4-positions of the piperidine ring, giving rise to four possible stereoisomers (RR, SS, RS, SR). google.com SAR studies have unequivocally demonstrated that the biological activity resides almost exclusively in the (3R,4R) enantiomer. google.comsamipubco.com This specific stereochemistry is essential for establishing the precise three-dimensional arrangement of the functional groups required for optimal binding to the kinase. The synthesis of tofacitinib presents a significant challenge in maintaining this specific chirality, often requiring complex asymmetric synthesis or chiral resolution steps. derpharmachemica.comresearchgate.net The other isomers, such as the (3S,4S) enantiomer, exhibit dramatically reduced or no biological activity, underscoring the strict stereochemical requirements of the JAK binding pocket. google.com This highlights that the precise spatial orientation of both the N-methyl-pyrrolopyrimidineamino group at the 3-position and the methyl group at the 4-position is a critical determinant of inhibitory potency.
Role of the Pyrrolopyrimidine Scaffold in Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine (B156593) and serves as the primary "hinge-binding" motif of tofacitinib. samipubco.comsci-hub.se This scaffold is a common feature in many ATP-competitive kinase inhibitors. Its primary role is to anchor the inhibitor into the ATP-binding site by forming critical hydrogen bonds with the kinase hinge region—the flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. mdpi.comnih.gov
Specifically, the nitrogen atoms within the pyrrolopyrimidine ring act as hydrogen bond acceptors and donors. Structural data shows that this scaffold forms two conserved hydrogen bonds with the backbone amide and carbonyl groups of key residues in the hinge region. nih.gov For example, in JAK1, these interactions occur with the backbone of Glutamate (B1630785) 957 and Leucine (B10760876) 959. nih.govmdpi.com A similar binding mode is observed in other JAKs, such as the interactions with Glu930 and Leu932 in JAK2. mdpi.comnih.gov These hydrogen bonds mimic the interaction of the adenine base of ATP with the hinge, enabling the inhibitor to occupy the ATP-binding pocket with high affinity. The planarity and aromaticity of the scaffold also contribute to favorable stacking interactions within the active site.
| Kinase Isoform | Hinge Residue 1 | Hinge Residue 2 | Reference |
|---|---|---|---|
| JAK1 | Glu957 | Leu959 | nih.govmdpi.com |
| JAK2 | Glu930 | Leu932 | mdpi.comnih.gov |
| JAK3 | Glu903 | Leu905 | nih.gov |
Hydrogen Bonding Networks with Enzyme Active Sites
Hydrogen bonds are critical for the stable binding of Tofacitinib to the hinge region of JAK enzymes. The pyrrolo[2,3-d]pyrimidine scaffold of the molecule is a key pharmacophoric feature that facilitates these interactions. nih.govresearchgate.netresearchgate.net Molecular dynamics simulations and docking studies have consistently shown that Tofacitinib forms strong, stabilizing hydrogen bonds with conserved amino acid residues across different JAK isoforms. nih.govresearchgate.netbohrium.com Specifically, the nitrogen atoms in the pyrimidine (B1678525) ring act as hydrogen bond acceptors, interacting with the backbone amide groups of key residues in the enzyme's hinge region.
Research has identified that conserved glutamate and leucine residues are paramount for this interaction. nih.govbohrium.com For instance, in JAK1, these bonds are formed with E957 and L959. nih.gov Similarly, in JAK2, the key residues are E930 and L932, and in JAK3, they are E903 and L905. nih.govresearchgate.net These interactions anchor the inhibitor within the active site, contributing significantly to its binding affinity and inhibitory potency. nih.govmdpi.com
Key Hydrogen Bonding Interactions of Tofacitinib with JAK Isoforms
| JAK Isoform | Interacting Amino Acid Residues | Reference |
|---|---|---|
| JAK1 | E957, L959 | nih.gov |
| JAK2 | E930, L932 | nih.gov |
| JAK3 | E903, L905 | nih.govresearchgate.netmdpi.com |
Hydrophobic Interactions within the Binding Pocket
In JAK1, key hydrophobic interactions have been observed with residues such as V889, F958, and L1010. nih.gov For JAK2, residues like V863 and L983 contribute to this hydrophobic stabilization. nih.gov In JAK3, important contacts are made with V836 and L956. nih.gov The methyl group on the piperidine ring, in particular, points toward the C-terminal lobe, establishing van der Waals contacts with residues like S963 in JAK1, S936 in JAK2, and C909 in JAK3, further securing the inhibitor in the binding site. nih.gov
Significant Hydrophobic Interactions of Tofacitinib with JAK Isoforms
| JAK Isoform | Interacting Hydrophobic Residues | Reference |
|---|---|---|
| JAK1 | V889, F958, L959, L1010 | nih.gov |
| JAK2 | V863, L983 | nih.gov |
| JAK3 | V836, L956, C909 | nih.gov |
Computational Chemistry Approaches
Computational chemistry provides powerful tools to model and analyze the behavior of Tofacitinib at an atomic level, offering insights that complement experimental data.
Molecular Docking and Ligand-Enzyme Complex Modeling
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.com Studies on Tofacitinib have employed this method to model its complex with various JAKs. ekb.egnih.gov These analyses consistently predict a strong binding affinity, indicated by favorable docking scores. For instance, docking studies with JAK1 have reported binding energies of -7.7 kcal/mol and -7.5 kcal/mol. ekb.egnih.gov A separate study involving JAK3 reported a docking score of -9.86. nih.gov These scores suggest a strong and stable interaction, which is a prerequisite for effective enzyme inhibition. ekb.eg
Reported Molecular Docking Scores for Tofacitinib
| Target Enzyme | Binding Affinity / Docking Score | Reference |
|---|---|---|
| JAK1 | -7.7 kcal/mol | ekb.eg |
| JAK1 | -7.5 kcal/mol | nih.gov |
| JAK3 | -9.86 | nih.gov |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-enzyme complex. mdpi.com Simulations of Tofacitinib bound to JAKs have been conducted over hundreds of nanoseconds to assess the stability of the binding pose. nih.govekb.eg The stability is often measured by the root-mean-square deviation (RMSD) of the atomic positions. Studies have shown that the Tofacitinib-JAK1 complex remains stable over 100-nanosecond simulations, with RMSD values fluctuating between 1.5 to 2.5 Å, confirming a stable binding conformation. ekb.eg Longer simulations, up to 500 nanoseconds, have further corroborated the stability of Tofacitinib within the binding sites of JAK1, JAK2, and JAK3. nih.govbohrium.com These simulations also reveal that Tofacitinib binding can reduce the fluctuation of certain protein regions, such as the glycine (B1666218) loop, leading to a more closed and stable conformation of the active site. nih.govbohrium.com
Pharmacophore Modeling and Virtual Screening for Novel Scaffolds
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netfrontiersin.org For Tofacitinib, a typical pharmacophore model includes key features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic centers. nih.govnih.gov One model for Tofacitinib binding to JAK3 identified one hydrogen bond donor, two acceptors, and one hydrophobic interaction site. nih.gov
These models serve as 3D queries for virtual screening of large compound libraries to identify novel molecules that match the pharmacophoric features and could potentially act as new inhibitors. mdpi.comnih.gov For example, a pharmacophore model based on a set of known JAK3 inhibitors, including Tofacitinib, was used to screen a database of over 226,000 compounds, leading to the identification of 107 potential hits for further evaluation. nih.gov This approach accelerates the discovery of new chemical scaffolds for developing next-generation JAK inhibitors. nih.gov
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. dntb.gov.uaresearchgate.net While specific DFT studies focused solely on Tofacitinib are not detailed in the provided context, these methods are used to calculate fundamental electronic properties. Such properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.
These calculations help in understanding the molecule's reactivity, stability, and the nature of its intermolecular interactions. researchgate.net For instance, the electrostatic potential map can predict regions of the molecule that are likely to engage in electrostatic interactions, such as hydrogen bonding. nih.gov The HOMO-LUMO energy gap can provide insights into the chemical reactivity and kinetic stability of the compound. researchgate.net In the context of drug design, these quantum mechanical insights are valuable for optimizing lead compounds to improve their binding affinity and specificity. nih.gov Some advanced binding free energy calculations, such as QM/MM-GBSA, incorporate quantum mechanics to provide a more accurate estimation of interaction energies between the ligand and the enzyme. researchgate.netbohrium.com
Preclinical Mechanistic Investigations of Cyanoacetyl Tofacitinib in in Vitro and Animal Models
Animal Model Studies for Mechanistic Insights and Target Engagement
Investigation of Pathway Reversal in Myeloma Xenograft Models
Preclinical research in orthotopic disseminated xenograft models of myeloma has demonstrated the efficacy of Cyanoacetyl Tofacitinib (B832). nih.govnih.gov In these in vivo models, the compound has been validated to reverse the growth-promoting effects induced by the bone marrow microenvironment. nih.govnih.gov The interaction between myeloma cells and the bone marrow microenvironment is known to activate signaling pathways, such as the JAK/STAT pathway, which promotes the proliferation of malignant plasma cells. nih.gov
To understand the underlying mechanisms, transcriptome analysis and unbiased phosphoproteomics were employed. nih.govnih.gov These investigations revealed that bone marrow stromal cells trigger a JAK/STAT-mediated proliferative program in myeloma cells. nih.gov Cyanoacetyl Tofacitinib was found to reverse the majority of these pro-growth signals. nih.govnih.gov
Unbiased phosphoproteomics quantified thousands of phosphorylation sites and identified those significantly upregulated when myeloma cells were co-cultured with bone marrow stromal cells. Of these, the JAK/STAT signaling pathway was identified as significantly enriched. nih.gov Treatment with this compound was shown to broadly reverse these stromal-induced signaling pathways, affecting not only direct JAK targets but also downstream proliferative signals. nih.gov
Table 1: Phosphoproteomic Analysis of Pathway Reversal in Myeloma Cells This table summarizes the findings from unbiased phosphoproteomics on myeloma cells in co-culture with bone marrow stromal cells, with and without this compound treatment.
| Analysis Type | Observation in Untreated Co-culture | Effect of this compound | Reference |
| Phosphosite Quantification | 544 phosphosites upregulated ≥4-fold compared to monoculture. | Broadly reverses the pro-growth signaling from stroma to myeloma cells. | nih.gov |
| Pathway Analysis | JAK/STAT signaling was the only significantly enriched pathway (P=0.036) among upregulated phosphopeptides. | Reverses the large majority of these stromal-induced pro-growth signals. | nih.govnih.gov |
Metabolism and Biotransformation in Non-Human Biological Systems
The metabolic profile of this compound has been characterized in several non-human biological systems to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Microsomal Stability Studies (in vitro)
The metabolic stability of this compound has been evaluated in vitro using liver microsomes from animal models, such as rats. researchgate.netnih.gov These studies are crucial for predicting the compound's hepatic clearance and potential for drug-drug interactions. nuvisan.com In these assays, the compound is incubated with liver microsomes, and its degradation over time is monitored. nuvisan.com
For instance, in studies investigating potential interactions, rat liver microsomes were used to assess the inhibitory effects of other drugs on the metabolism of this compound. researchgate.netnih.gov The results from these in vitro experiments demonstrated that certain statins, like simvastatin (B1681759) and lovastatin, significantly inhibited its metabolism. nih.gov
Table 2: In Vitro Microsomal Stability of this compound with Co-administered Agents This table shows the half-maximal inhibitory concentration (IC50) values from in vitro studies using rat liver microsomes to assess the impact of various compounds on this compound metabolism.
| Inhibiting Compound | Species | IC50 Value (μM) | Reference |
| Simvastatin | Rat | 5.837 | researchgate.netnih.gov |
| Lovastatin | Rat | 10.68 | researchgate.netnih.gov |
| Gliquidone | Rat | 1.140 | researchgate.netdovepress.com |
| Linagliptin | Rat | 4.064 | researchgate.netdovepress.com |
Metabolic Pathways in Animal Models (e.g., oxidation of pyrrolopyrimidine and piperidine (B6355638) rings, side chain oxidation)
In animal models, this compound undergoes extensive metabolism. fda.gov The primary metabolic pathways identified are consistent across different species and involve several key transformations. clinpgx.orgresearchgate.netnih.gov
The predominant metabolic reactions include:
Oxidation of the pyrrolopyrimidine ring fda.gov
Oxidation of the piperidine ring fda.gov
Oxidation of the piperidine ring side chain fda.gov
N-demethylation fda.gov
Glucuronidation fda.gov
These pathways indicate that the molecule is biotransformed through multiple oxidative and conjugative reactions before excretion. fda.gov The resulting metabolites are generally less active than the parent compound. fda.gov
Identification of Major Metabolites in Non-Human Species
Metabolite profiling studies have been conducted in rats and monkeys, identifying several transformation products. fda.gov While many metabolites are common across species, some are unique to certain animals. All identified metabolites in circulation were found to be at concentrations of less than 10% of the total circulating radioactivity. fda.govnih.gov
The metabolites identified in animal studies were also observed in human studies, although not every metabolite was detected in each species. fda.gov For example, metabolites M6, M23 (M6 glucuronide), M26 (a hydroxy metabolite), and M28 (M2 glucuronide) were identified specifically in monkeys. fda.gov
Table 3: Identified Metabolites of this compound in Non-Human Species This table lists the major metabolites of this compound and the non-human species in which they have been detected.
| Metabolite Number/Description | Detected Species | Reference |
| M1 (N-demethylation) | Rat, Monkey | fda.gov |
| M2 (Oxidation of piperidine ring side chain) | Rat, Monkey | fda.gov |
| M4 | Rat, Monkey | fda.gov |
| M5 | Rat, Monkey | fda.gov |
| M6 (Oxidation of piperidine ring) | Monkey | fda.gov |
| M9 (Oxidation of pyrrolopyrimidine ring) | Rat, Monkey | fda.gov |
| M18 (Oxidation of piperidine ring) | Rat, Monkey | fda.gov |
| M20 (Glucuronidation) | Rat, Monkey | fda.gov |
| M23 (M6 glucuronide) | Monkey | fda.gov |
| M26 (Hydroxy metabolite) | Monkey | fda.gov |
| M28 (M2 glucuronide) | Monkey | fda.gov |
Analytical Methodologies for Characterization and Quantification in Research
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Cyanoacetyl Tofacitinib (B832). Its versatility, precision, and robustness make it ideal for both qualitative and quantitative assessments. Reversed-Phase HPLC (RP-HPLC) is the most common mode employed for this compound.
The development of RP-HPLC methods is a primary step in establishing quality control for Cyanoacetyl Tofacitinib. These methods are designed to be stability-indicating, meaning they can separate the intact drug from any potential degradation products and process-related impurities. pnrjournal.com The goal is to create a simple, sensitive, and accurate method for routine analysis. acgpubs.orgrjlbpcs.com
Method development typically involves optimizing several key parameters. A stationary phase, most commonly a C18 column, is selected to provide the necessary retention and selectivity. acgpubs.orgrjlbpcs.com The mobile phase usually consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. acgpubs.orgrjlbpcs.comamazonaws.com The ratio of these components can be held constant in an isocratic elution or varied over time in a gradient elution to achieve optimal separation. acgpubs.org Validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, and robustness to ensure the method is reliable and suitable for its intended purpose. acgpubs.org
For separating this compound from a complex mixture of related substances and potential degradants, gradient elution is often preferred over isocratic methods. pnrjournal.com Gradient elution allows for the separation of compounds with a wide range of polarities within a single analytical run. The optimization process involves adjusting the gradient profile—the initial and final concentrations of the organic modifier and the duration of the gradient—to achieve adequate resolution between all peaks of interest. pnrjournal.comnih.gov
The selection of the analytical column is critical for successful separation. C18 columns are widely used due to their versatility. pnrjournal.comnih.gov Factors such as column length, internal diameter, and particle size are considered to balance resolution, analysis time, and backpressure. For instance, columns with dimensions like 250 mm x 4.6 mm and a 5 µm particle size have been shown to provide good peak shape and satisfactory resolution for Tofacitinib and its impurities. pnrjournal.com
| Stationary Phase (Column) | Mobile Phase | Elution Mode | Flow Rate | Reference |
|---|---|---|---|---|
| Kromasil C-18 (250mm x 4.6 mm, 5µm) | A: Phosphate buffer (pH 5.5) with 1-Octane sulphonoic acid sodium salt/Acetonitrile (90:10 v/v) B: Acetonitrile/Buffer (70:30 v/v) | Gradient | 1.0 mL/min | |
| Inert Clone ODS(3) (250 x 4.6mm, 5µm) | A: Phosphate buffer (pH 3.0) B: Acetonitrile | Gradient | 1.0 mL/min | pnrjournal.com |
| Inertsil ODS 3V C18 (250 mm x 4.6 mm, 5µm) | 0.05M Ammonium acetate (B1210297) buffer (pH 5.0)/Acetonitrile (65:35 v/v) | Isocratic | 1.0 mL/min | acgpubs.org |
| Phenomenex Luna C18 (250 x 4.6mm, 5µm) | Methanol/Water (45:55 v/v) | Isocratic | 1.0 mL/min | rjlbpcs.com |
| Kromasil C18 (150 x 4.6 mm, 5µ) | Phosphate buffer (pH 4.0)/Acetonitrile (80:20 v/v) | Isocratic | 1.5 mL/min | amazonaws.com |
Following separation by HPLC, this compound is detected using a spectrophotometric detector. Ultraviolet (UV) and Photodiode Array (PDA) detectors are the most common choices. amazonaws.com A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, which is useful for assessing peak purity and confirming the identity of compounds by comparing their spectra with that of a reference standard. amazonaws.comusp.org
The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. The wavelength is typically set at the point of maximum absorbance (λmax) of the analyte to ensure the strongest signal. amazonaws.com For this compound, various wavelengths have been reported in the literature, commonly ranging from 210 nm to 287 nm, depending on the specific mobile phase composition used for the analysis. acgpubs.orgamazonaws.comnih.gov
| Detector Type | Wavelength (nm) | Application | Reference |
|---|---|---|---|
| Photodiode Array (PDA) | 215 | Estimation in tablet dosage form | amazonaws.com |
| Diode Array Detector | 210 | Quantification of related impurities | |
| UV Detector | 230 | Assay in pharmaceutical drug products | acgpubs.org |
| UV Detector | 287 | Quantification in rat plasma | nih.gov |
| Photodiode Array (PDA) | 280 | Analysis of oral solution | usp.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical tool that provides superior sensitivity and selectivity compared to HPLC-UV. It is particularly valuable for identifying unknown impurities and for quantifying the compound at very low levels in complex biological samples.
A critical aspect of drug research is the identification of all potential impurities and degradation products, as these can impact quality and efficacy. nih.gov Forced degradation studies are conducted under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate potential degradants. nih.govresearchgate.net
LC-MS/MS is the definitive technique for this purpose. The liquid chromatography component separates the parent compound from its related substances, which are then introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF-MS), provides highly accurate mass measurements, allowing for the determination of the elemental composition of the unknown compounds. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is then used to fragment the molecules and analyze the resulting fragment ions. This fragmentation pattern provides detailed structural information, enabling the elucidation and characterization of the process-related impurities and degradation products. nih.govresearchgate.net In one study, this approach was used to detect and identify eleven major related substances of Tofacitinib, including five process-related substances and six degradation products. nih.govresearchgate.net It was found that the compound was particularly susceptible to degradation under acidic, basic, thermal, and oxidative conditions. nih.govresearchgate.net
For pharmacokinetic studies in animals, it is necessary to measure the concentration of the drug in biological fluids such as plasma. LC-MS/MS is the gold standard for this application due to its high sensitivity and specificity, which allows for the quantification of low drug concentrations in a complex biological matrix. nih.gov
The method typically involves a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte from plasma components and minimize matrix effects. nih.govnih.gov An internal standard is added to correct for variations during sample processing and analysis. nih.gov The separation is achieved on an RP column, followed by detection using a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, providing excellent selectivity and minimizing interference from other components in the matrix. nih.gov A highly sensitive LC-MS/MS method has been validated for the quantification of Tofacitinib in rat plasma, demonstrating linearity over a specific concentration range and enabling its use in pharmacokinetic studies. nih.gov
| Parameter | Condition/Value |
|---|---|
| Sample Preparation | Solid-Phase Extraction |
| Chromatographic Column | Chromolith RP18e |
| Mobile Phase | 5 mM Ammonium acetate (pH 5.0) and Acetonitrile (25:75 v/v) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Mass Transition (Tofacitinib) | m/z 313.2 → 149.2 |
| Linearity Range | 0.40 - 74.4 ng/mL |
| Reference | nih.gov |
Method Validation for Sensitivity and Selectivity
Method validation ensures that an analytical procedure is suitable for its intended purpose. For this compound, sensitivity and selectivity are critical parameters.
Sensitivity is established by determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. jchr.org For related compounds in the Tofacitinib synthesis pathway, UV spectrophotometric methods have demonstrated LOD and LOQ values of 0.05048 µg/mL and 0.1529 µg/mL, respectively. jchr.org Highly sensitive chiral RP-HPLC methods have shown an LOD of 0.04 μg/mL for enantiomeric impurities. mdpi.com
Selectivity , or specificity, is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. pnrjournal.com In chromatographic methods like HPLC, selectivity is demonstrated by achieving adequate resolution between the peak for this compound and peaks from other process-related substances or degradation products. usp.org Validation studies for Tofacitinib and its related substances confirm that developed methods are specific, with no interference observed from blanks or placebo at the retention time of the analyte. rjlbpcs.com Forced degradation studies are often employed to further prove selectivity, ensuring that the method can separate the main compound from any products formed under stress conditions like acid, base, or oxidative exposure. pnrjournal.com
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for confirming the chemical structure and measuring the concentration of this compound.
NMR Spectroscopy for Structural Confirmation of Synthetic Products and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of synthetic organic molecules, including this compound and its precursors. Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the molecular structure.
¹H NMR spectra provide information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For a molecule like this compound, specific signals corresponding to the protons on the pyrrolo[2,3-d]pyrimidine ring, the piperidine (B6355638) ring, the N-methyl group, the C-methyl group, and the cyanoacetyl moiety would be expected. blogspot.com For instance, the chemical shifts and coupling constants of the protons on the stereogenic centers of the piperidine ring are crucial for confirming the desired (3R, 4R) stereochemistry. blogspot.com
¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule, confirming the presence of key functional groups such as the nitrile, amide carbonyl, and the aromatic and aliphatic carbons of the heterocyclic rings. blogspot.com The characterization of synthetic intermediates and final products by NMR is a standard and essential step for verifying the outcome of a chemical reaction. researchgate.net
UV-Vis Spectroscopy for Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and rapid method used for the quantitative analysis of compounds that absorb UV or visible light. bepls.com this compound, containing a pyrrolopyrimidine chromophore, exhibits strong UV absorbance, making this technique suitable for its concentration determination in solutions.
The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. jchr.org To quantify this compound, a wavelength of maximum absorbance (λmax) is first determined by scanning a dilute solution over a UV range (typically 200-400 nm). bepls.com Research on Tofacitinib, which shares the same core chromophore, has identified λmax values in the range of 286 nm to 288.6 nm. jchr.orgbepls.com The method is then validated for linearity by preparing a series of standard solutions of known concentrations and measuring their absorbance. rjptonline.org The resulting calibration curve is used to determine the concentration of unknown samples.
| Solvent/Medium | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Reference |
|---|---|---|---|---|
| Water | 286 | 2-10 | 0.9978 | bepls.com |
| Water | 285.9 | 10-50 | 0.9996 | rjptonline.org |
| Not Specified | 288.6 | 10-50 | 0.999 | jchr.org |
| Methanol | Not Specified | 5-30 | >0.9998 | nih.gov |
IR Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. ijnrd.org An IR spectrum represents a molecular fingerprint, where specific absorption bands correspond to the vibrational frequencies of different chemical bonds. ijnrd.org For this compound, IR spectroscopy is used to confirm the presence of key structural features introduced during synthesis.
The analysis of the IR spectrum of Tofacitinib citrate (B86180), which is structurally very similar to this compound, provides a reference for the expected absorption bands. ijnrd.org Key vibrational frequencies confirm the integrity of the molecule's core components.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (in pyrrole (B145914) ring) | Stretching | ~3310 | ijnrd.org |
| C-H (aliphatic) | Stretching | ~2920 | ijnrd.org |
| C≡N (nitrile) | Stretching | 2260-2210 | General IR Range |
| C=O (amide) | Stretching | ~1650 | ijnrd.org |
| C-N | Stretching | ~1240 | ijnrd.org |
The presence of a strong band around 1650 cm⁻¹ confirms the formation of the amide carbonyl from the acylation step, while a sharp peak in the 2210-2260 cm⁻¹ region would verify the incorporation of the nitrile group, a defining feature of this compound. ijnrd.org
Method Validation Parameters in Academic Research
Validation of analytical methods in academic research follows guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data is reliable, reproducible, and accurate. pnrjournal.comacgpubs.org
Specificity, Linearity, Accuracy, and Precision
These four parameters are the cornerstones of any quantitative analytical method validation. acgpubs.org
Specificity: As previously discussed, this ensures the method can differentiate the analyte from all other substances in the sample. rjlbpcs.com
Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. pnrjournal.com It is typically evaluated by linear regression analysis of a calibration curve, and the correlation coefficient (R²) should ideally be close to 1.0. rjlbpcs.com Studies on Tofacitinib have consistently reported correlation coefficients greater than 0.999 for various concentration ranges. pnrjournal.comrjlbpcs.com
Accuracy: This refers to the closeness of the measured value to the true or accepted value. It is often determined by recovery studies, where a known amount of pure analyte is added (spiked) to a sample matrix and the percentage recovered is calculated. acgpubs.org Acceptable recovery is typically within 98-102%. For Tofacitinib analysis, accuracy studies at different concentration levels have shown recoveries in the range of 99 - 102.20%. rjlbpcs.com
Precision: This expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually reported as the relative standard deviation (%RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov For a method to be considered precise, the %RSD should typically be less than 2%. rjlbpcs.comnih.gov
| Parameter | Methodology | Finding/Result | Reference |
|---|---|---|---|
| Specificity | RP-HPLC | Method is selective; no interference from blank or placebo. | rjlbpcs.com |
| Linearity | RP-HPLC | Linear in the range of 15-90 µg/mL (R² = 0.999). | rjlbpcs.com |
| RP-HPLC | Linear for amine impurity and Tofacitinib (R² = 0.9999). | pnrjournal.com | |
| Accuracy | RP-HPLC | % Recovery in the range of 99 - 102.20%. | rjlbpcs.com |
| RP-HPLC | % Recovery in the range of 96.8% to 103.0%. | acgpubs.org | |
| Precision | RP-HPLC | %RSD found to be less than 2%. | rjlbpcs.com |
| Spectrophotometry | Repeatability and intermediate precision %RSD were less than 2%. | nih.gov |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method that define its sensitivity. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. The LOQ represents the lowest concentration that can be measured with a defined level of precision and accuracy. rjptonline.org These values are crucial for the analysis of impurities and degradation products, where even trace amounts must be accurately determined.
Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) based methods, have been developed to quantify Tofacitinib and its related substances, each with distinct LOD and LOQ values. For instance, a UV-Spectrophotometric method determined the LOD and LOQ for Tofacitinib to be 0.8169 µg/mL and 2.4755 µg/mL, respectively. rjptonline.org Another Reverse Phase (RP)-HPLC method reported a lower LOD of 0.045 μg/ml and an LOQ of 0.07 μg/ml. researchgate.net
More advanced techniques demonstrate even greater sensitivity. A stability-indicating RP-HPLC method using a hydrophilic interaction liquid chromatography (HILIC) column established an LOD of 0.03% and an LOQ ranging from 0.05% to 0.06% for impurities of Tofacitinib Citrate. d-nb.info A separate study using a reversed-phase liquid chromatography method determined the LOD and LOQ to be 0.416 µg/mL and 1.260 µg/mL, respectively. researchgate.net Furthermore, a highly sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for quantifying Tofacitinib in human plasma established a lower limit of quantification (LLOQ) of 0.05 ng/mL. nih.gov Another HPLC-MS/MS assay reported an LLOQ of 0.1 ng/ml. nih.gov
The following table summarizes the LOD and LOQ values from various validated methods:
| Analytical Method | Analyte/Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source(s) |
| UV-Spectrophotometry | Tofacitinib (Bulk/Admixtures) | 0.8169 µg/mL | 2.4755 µg/mL | rjptonline.org |
| RP-HPLC | Tofacitinib | 0.045 µg/mL | 0.07 µg/mL | researchgate.net |
| RP-HPLC (HILIC) | Tofacitinib Citrate Impurities | 0.03% | 0.05%–0.06% | d-nb.info |
| RP-LC | Tofacitinib | 0.416 µg/mL | 1.260 µg/mL | researchgate.net |
| UPLC-MS/MS | Tofacitinib (Human Plasma) | - | 0.05 ng/mL | nih.gov |
| HPLC-MS/MS | Tofacitinib (Serum) | - | 0.1 ng/mL | nih.gov |
| LC-MS/MS | N-Nitroso Tofacitinib Impurity | 0.7 ng/mL | 1.0 ng/mL | researchgate.net |
Robustness and Stability-Indicating Capabilities
Robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters. acgpubs.org It provides an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in the flow rate of the mobile phase, column temperature, and pH of the mobile phase buffer. acgpubs.orgusp.org In one study, the robustness of an RP-HPLC method for Tofacitinib was confirmed by altering the flow rate by ±0.1 units and the column temperature (from 25°C to 20°C and 30°C) without significant changes to the results. Another validation study demonstrated robustness by implementing adjustments of ±10% in flow rate and a ±10°C shift in column temperature. acgpubs.org A comprehensive robustness study for an HPLC assay involved varying multiple parameters, including flow rate (±10%), column temperature (±3°C), and mobile phase pH (±0.2), all of which met the system suitability criteria. usp.org
A stability-indicating method (SIAM) is an analytical procedure that can accurately and selectively quantify the analyte of interest in the presence of its potential degradation products, impurities, and excipients. researchgate.net The development of a SIAM is crucial for assessing the intrinsic stability of a drug substance. d-nb.info This is typically achieved through forced degradation studies, where the drug is exposed to a variety of stress conditions as recommended by ICH guidelines, such as acid and base hydrolysis, oxidation, heat, and photolysis. ijsart.comresearchgate.net
Forced degradation studies on Tofacitinib have been performed under various conditions to establish the stability-indicating nature of developed analytical methods. researchgate.net The compound has been subjected to acid hydrolysis (using hydrochloric acid), base hydrolysis (using sodium hydroxide), oxidative stress (using hydrogen peroxide), thermal degradation, and photolytic degradation (exposure to UV light). ijsart.comrjptonline.org Research indicates that Tofacitinib is susceptible to degradation under these conditions, particularly in oxidative and alkaline environments. The ability of the analytical method to separate the intact Tofacitinib peak from the peaks of the various degradants formed during these stress tests confirms the method's specificity and stability-indicating capability.
The table below outlines the conditions used in forced degradation studies to validate the stability-indicating properties of various analytical methods for Tofacitinib.
| Stress Condition | Reagent/Parameter | Duration/Temperature | Method | Observation | Source(s) |
| Acid Hydrolysis | 0.1 M or 1 M Hydrochloric Acid | 6 hours / 60°C | RP-HPLC | Degradation peaks observed, separated from the main Tofacitinib peak. | researchgate.netresearchgate.net |
| Base Hydrolysis | 0.1 M or 1 M Sodium Hydroxide | 10 minutes - 6 hours / 60°C | UV-Spectroscopy / RP-HPLC | Significant degradation observed, confirming sensitivity to alkali. | researchgate.netrjptonline.org |
| Oxidative Degradation | 3% or 10% Hydrogen Peroxide | 30 minutes - 48 hours / 60°C | UV-Spectroscopy / RP-HPLC | Highest degradation was observed under oxidative conditions. | ijsart.comrjptonline.org |
| Thermal Degradation | Dry Heat | 5 days / 80°C or 100°C | RP-HPLC | Degradation observed, especially at higher temperatures. | ijsart.com |
| Photolytic Degradation | UV Light | 2-6 hours / 1.2 million lux hours | RP-HPLC | One degradation product was observed, with increased degradation over time. | ijsart.com |
| Humidity Degradation | 75% Relative Humidity | - | RP-HPLC | Method validated for stability under humidity. | ijsart.com |
These studies confirm that validated HPLC methods are robust and capable of indicating stability, making them suitable for routine quality control analysis and for assessing the stability of Tofacitinib in pharmaceutical formulations. ijsart.com
Design, Synthesis, and Preclinical Evaluation of Cyanoacetyl Tofacitinib Derivatives and Analogues
Rational Design Principles for Derivative Development
The rational design of Cyanoacetyl Tofacitinib (B832) derivatives is guided by a deep understanding of the structure-activity relationships (SAR) and the binding interactions of the parent molecule with the ATP-binding site of JAKs. nih.gov Computational modeling and medicinal chemistry principles are employed to predict how structural modifications will impact potency, selectivity, and pharmacokinetic properties.
Bioisosteric replacement is a fundamental strategy in drug design aimed at modifying a molecule's physicochemical properties while retaining its biological activity. mdpi.com In the context of Cyanoacetyl Tofacitinib, the cyanoacetyl group is a critical component for interaction within the kinase domain. However, this group can also be a site of metabolic instability or contribute to off-target effects. Therefore, replacing the cyanoacetyl moiety with various bioisosteres is a key area of investigation.
Researchers explore a range of functional groups that can mimic the electronic and steric properties of the cyanoacetyl group. The goal is to identify replacements that maintain or improve the hydrogen bonding and hydrophobic interactions with the kinase hinge region, while potentially offering advantages in terms of metabolic stability, solubility, or cell permeability.
Table 1: Examples of Bioisosteric Replacements for the Cyanoacetyl Moiety
| Original Moiety | Bioisosteric Replacement | Rationale | Potential Advantages |
| Cyanoacetyl | Carboxamide | Mimics hydrogen bonding capabilities. | Improved metabolic stability. |
| Cyanoacetyl | Sulfonamide | Introduces a different electronic profile while maintaining hydrogen bond acceptor/donor properties. | Altered solubility and pharmacokinetic profile. |
| Cyanoacetyl | Heterocyclic rings (e.g., triazole, oxadiazole) | Can replicate the spatial arrangement and electronic features of the cyanoacetyl group. | Enhanced metabolic stability and potential for new interactions. |
A comprehensive structure-activity relationship (SAR) exploration of Tofacitinib analogs can lead to the discovery of novel hinge-binding motifs. researchgate.net
Strategies for modifying the piperidine (B6355638) ring include:
Introduction of substituents: Adding various functional groups (e.g., hydroxyl, amino, fluoro) at different positions on the ring can probe for new interactions with amino acid residues in the binding site.
Ring expansion or contraction: Altering the ring size to a pyrrolidine or azepane can change the conformational flexibility and orientation of the substituents, potentially leading to improved binding.
Chiral modifications: The stereochemistry of the substituents on the piperidine ring is critical for activity. Synthesizing and evaluating different stereoisomers can lead to the identification of more potent and selective compounds. nih.gov
The synthesis of 3-aminopiperidines is a key step in the preparation of Tofacitinib and its analogues. The development of efficient and stereoselective synthetic routes to substituted piperidines is therefore an active area of research. nih.gov
Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework (scaffold) of a known active compound with a structurally different one, while preserving the key pharmacophoric elements. bhsai.org This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.gov
Starting from the this compound scaffold, medicinal chemists can design new core structures that maintain the essential interactions with the JAK kinase domain. nih.gov For example, the pyrrolopyrimidine core of Tofacitinib, which forms crucial hydrogen bonds with the hinge region of the kinase, could be replaced with other heterocyclic systems that can present the key pharmacophoric groups in a similar spatial arrangement. nih.gov Structure-based drug design, aided by computational modeling, is often employed to guide the design of these new scaffolds. nih.gov A key aim of scaffold-hopping is often to identify compounds with improved physicochemical properties, such as solubility. dundee.ac.uk
Table 2: Potential Scaffold Hopping Strategies for this compound
| Original Scaffold | Hopped Scaffold | Rationale |
| Pyrrolo[2,3-d]pyrimidine | Imidazo[1,2-a]pyrazine | Maintains key hydrogen bonding interactions with the kinase hinge region. |
| Pyrrolo[2,3-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine | Offers a different substitution pattern for further optimization. |
| Pyrrolo[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine | Explores the impact of replacing a nitrogen atom with a sulfur atom in the core. |
Synthetic Methodologies for Novel Derivatives
The efficient synthesis of novel this compound derivatives is crucial for exploring the structure-activity relationships and identifying promising drug candidates. Modern synthetic organic chemistry offers a variety of powerful tools to rapidly generate libraries of compounds for biological evaluation.
High-throughput synthesis (HTS) and combinatorial chemistry are powerful strategies for accelerating the drug discovery process. These approaches allow for the rapid generation of large libraries of related compounds by systematically varying the building blocks used in the synthesis. For the development of this compound derivatives, a combinatorial approach could involve the synthesis of a library of compounds with different bioisosteric replacements for the cyanoacetyl moiety, a variety of substituents on the piperidine ring, and a range of different core scaffolds.
The synthesis is often performed in a parallel format, using automated liquid handlers and purification systems to increase efficiency. The resulting compound libraries can then be screened for their biological activity in high-throughput assays to identify the most promising lead compounds.
Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and easy to perform. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and has found widespread application in drug discovery. These reactions can be used to efficiently couple different molecular fragments together to create novel derivatives.
In the context of this compound, click chemistry could be used to attach various side chains or functional groups to the core scaffold or the piperidine ring. Other efficient coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, are also invaluable tools for the synthesis of complex molecules like Tofacitinib and its derivatives. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the construction of a diverse range of analogues. The installation of the cyanoacetate chain itself has been achieved through various coupling methods, including the use of activating agents like HATU, TBTU, and EDC/HOBt. unl.pt
Preclinical Biological Evaluation of Derivatives
Enzyme Inhibition Profiling (in vitro)
No data is publicly available regarding the in vitro enzyme inhibition profile of this compound derivatives.
Cell-Based Functional Assays
There is no publicly available information on the performance of this compound derivatives in cell-based functional assays.
Mechanistic Studies in Animal Models (e.g., GSK-3β inhibition, H2S donor hybrids)
Specific mechanistic studies in animal models for this compound derivatives focusing on GSK-3β inhibition or as H2S donor hybrids have not been reported in the public scientific literature.
Intellectual Property Landscape and Research Opportunities for Cyanoacetyl Tofacitinib
Evolution of Patent Protection for Cyanoacetyl Tofacitinib (B832) and its Synthetic Processes
The patent protection for Tofacitinib, developed by Pfizer, began with broad claims covering the core pyrrolo[2,3-d]pyrimidine structure. The foundational patent, U.S. Patent RE41,783, established the initial intellectual property stronghold for a class of compounds including Tofacitinib, which are effective as immunosuppressive agents. drugpatentwatch.comlawstreetmedia.combloomberglaw.combloomberglaw.com This initial protection was crucial for securing market exclusivity and recouping the extensive research and development costs.
Following the primary patent on the active pharmaceutical ingredient (API), the intellectual property strategy expanded to encompass various aspects of the drug's lifecycle. This included patents for specific crystalline forms and formulations, which can offer advantages in terms of stability, bioavailability, and manufacturing. For instance, patents have been granted for different crystalline and non-crystalline forms of Tofacitinib, as well as for specific pharmaceutical compositions. google.comgoogle.comjustia.comjustia.compatsnap.com
A significant area of patent activity has been the synthetic processes for manufacturing Tofacitinib, particularly the crucial N-cyanoacetylation step that defines the "Cyanoacetyl Tofacitinib" chemical entity. Early synthetic routes described in patents like WO 2007/012953 detailed methods for preparing key intermediates and the final compound. googleapis.comgoogle.comjustia.comgoogle.com Over time, subsequent patents have disclosed improved and more efficient synthetic methods, aiming to increase yield, reduce impurities, and provide more cost-effective and environmentally friendly manufacturing processes. researchgate.netgoogle.comscispace.comdntb.gov.uaacs.orggoogle.comgoogleapis.com These process patents are a critical component of life cycle management, creating additional layers of intellectual property protection even as the original compound patent approaches expiration. rpxcorp.com The timeline below highlights key patent milestones in the evolution of Tofacitinib's synthetic processes.
| Patent/Application | Year | Key Innovation in Synthetic Process |
| WO 2002/096909 | 2002 | Initial disclosure of the synthesis of Tofacitinib and related pyrrolo[2,3-d]pyrimidine compounds. |
| WO 2007/012953 | 2007 | Describes novel synthetic methods and intermediates for the synthesis of Tofacitinib, focusing on the preparation of the chiral piperidine (B6355638) moiety. googleapis.comgoogle.comjustia.comgoogle.com |
| WO 2012/137111 | 2012 | Focuses on specific crystalline and non-crystalline forms of Tofacitinib and methods for their preparation. google.com |
| EP 3078665 A1 | 2016 | Discloses an efficient method for the preparation of Tofacitinib citrate (B86180), highlighting the N-acylation with cyanoacetic acid. google.comgoogleapis.com |
| WO 2021/084556 A1 | 2021 | Provides a process for preparing high-purity Tofacitinib, aiming to reduce the formation of N-methyl impurity during synthesis. google.com |
Analysis of Patent Claims Related to Chemical Structure and Derivatives
Patent claims for this compound and its derivatives have evolved from broad genus claims to more specific claims covering the exact chemical structure, stereochemistry, and various modifications. The initial patents cast a wide net to protect a range of related compounds, while later patents have focused on specific aspects of the Tofacitinib molecule and its analogs to create a "patent thicket" that extends protection.
The core chemical structure of Tofacitinib, a pyrrolopyrimidine substituted with an N-methyl,N-(1-cyanoacetyl-4-methylpiperidin-3-yl)amino moiety, is the subject of the foundational patents. patsnap.com These patents claim the compound itself, as well as its pharmaceutically acceptable salts. The stereochemistry of Tofacitinib, specifically the (3R, 4R) configuration of the piperidine ring, has also been a key feature in patent claims, as this specific enantiomer exhibits the desired pharmacological activity. drugpatentwatch.com
Beyond the core molecule, patent protection has been sought for various derivatives designed to improve the drug's properties. These include:
Prodrugs: Patents have been filed for thiocarbamate and other prodrugs of Tofacitinib. tandfonline.com These are designed to enhance delivery to specific sites in the body, potentially reducing systemic side effects. The patent claims for these prodrugs typically cover the modified Tofacitinib molecule with a cleavable linker attached to a promoiety.
Analogs and Related Compounds: The patent landscape also includes claims for analogs of Tofacitinib, where specific parts of the molecule are modified. This can include alterations to the pyrrolo[2,3-d]pyrimidine core or the piperidine ring. For example, research has been conducted on pyrrolo[2,3-d]pyrimidine-based derivatives as potent JAK/HDAC dual inhibitors. nih.govresearchgate.netmdpi.com
Crystalline Forms: As mentioned earlier, different crystalline forms (polymorphs) of Tofacitinib and its salts are covered by separate patents. google.comgoogle.compatsnap.com These patents claim the specific solid-state forms, characterized by data from techniques such as X-ray powder diffraction.
The table below provides a summary of the types of patent claims related to the chemical structure of Tofacitinib and its derivatives.
| Claim Type | Description |
| Composition of Matter | Claims the novel chemical entity of Tofacitinib itself, including its specific stereoisomers. |
| Salts | Covers pharmaceutically acceptable salts of Tofacitinib, such as the citrate salt. |
| Crystalline Forms | Protects specific polymorphic and non-crystalline forms of Tofacitinib and its salts. google.comgoogle.compatsnap.com |
| Prodrugs | Claims modified versions of Tofacitinib designed to be converted into the active drug in the body. tandfonline.com |
| Analogs | Covers structurally similar compounds with modifications to the core scaffold or substituents. |
Emerging Patent Trends in JAK Inhibitor Research (excluding specific therapeutic indications)
The field of JAK inhibitor research is highly active, with numerous pharmaceutical companies and academic institutions filing patents for next-generation inhibitors. researchgate.netnih.govnih.gov A key trend in this area, independent of specific disease indications, is the development of inhibitors with increased selectivity for individual JAK family members (JAK1, JAK2, JAK3, and TYK2). tandfonline.com While Tofacitinib is considered a pan-JAK inhibitor, newer compounds are being designed to target specific JAKs to potentially improve safety profiles by avoiding off-target effects. drugpatentwatch.compatsnap.com
Another significant trend is the exploration of novel chemical scaffolds. researchgate.net While many second-generation JAK inhibitors are based on the pyrrolo[2,3-d]pyrimidine core of Tofacitinib, there is a growing interest in discovering and patenting entirely new heterocyclic systems that can effectively inhibit JAK enzymes. This diversification of chemical matter is crucial for overcoming potential resistance mechanisms and for developing inhibitors with unique pharmacological properties.
Furthermore, there is an emerging interest in covalent JAK inhibitors. nih.gov These compounds form a permanent bond with their target enzyme, which can lead to a more durable and potent inhibitory effect. Patent applications in this area often claim compounds with specific reactive groups designed to target a particular amino acid residue within the JAK active site.
Recent patent filings also highlight innovations in drug discovery methodologies themselves. The use of machine learning and structure-based pharmacophore modeling to identify novel JAK1 inhibitors is an example of how computational approaches are being integrated into the drug development process and reflected in the intellectual property landscape.
Potential Areas for Academic Innovation and Unaddressed Research Gaps
Despite the extensive patenting in the field of JAK inhibitors, there remain several areas where academic research can make significant contributions and address existing gaps.
One key area is the development of more environmentally sustainable and cost-effective synthetic routes for Tofacitinib and other JAK inhibitors. researchgate.netresearchgate.net While industrial processes have been optimized for large-scale production, academic labs can explore novel catalytic methods, green chemistry approaches, and enzymatic transformations to further improve the efficiency and environmental footprint of the synthesis. scispace.com
There is also an opportunity for academic researchers to explore novel Tofacitinib derivatives and prodrugs with unique mechanisms of action or improved properties. While industry has focused on certain types of prodrugs, there may be unexplored avenues for targeted delivery, such as conjugation to specific antibodies or targeting moieties. Furthermore, the synthesis and evaluation of a wider range of Tofacitinib analogs could lead to the discovery of compounds with enhanced selectivity or the ability to overcome drug resistance.
Another promising area for academic innovation is the investigation of natural products as sources of novel JAK inhibitors . bloomberglaw.com Many natural products possess complex and diverse chemical structures that could serve as inspiration for the design of new inhibitor scaffolds. Academic research can play a crucial role in identifying and characterizing these natural products and elucidating their mechanisms of action.
Finally, there is a need for further research into the structural biology of JAK kinases and their interactions with inhibitors. High-resolution crystal structures of different JAK isoforms in complex with a variety of inhibitors can provide valuable insights for the rational design of next-generation drugs with improved selectivity and potency. Academic institutions are well-positioned to conduct this type of fundamental research, which can lay the groundwork for future drug discovery efforts.
Future Research Directions and Advanced Methodological Applications
Application of Artificial Intelligence and Machine Learning in Derivative Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design of novel therapeutics by accelerating the identification of promising drug candidates from vast chemical libraries. mdpi.comnih.gov These computational tools are particularly valuable for optimizing existing drug scaffolds like Cyanoacetyl Tofacitinib (B832). By employing techniques such as 3D-quantitative structure-activity relationship (3D-QSAR) modeling, pharmacophore mapping, and molecular dynamics simulations, researchers can predict the biological activities and pharmacokinetic properties of new derivatives with greater accuracy and speed. mdpi.comnih.gov
| AI/ML Technique | Application in Cyanoacetyl Tofacitinib Derivative Design | Potential Outcome |
|---|---|---|
| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Predicts the biological activity of novel derivatives based on their three-dimensional structure. | Identification of derivatives with enhanced potency against specific JAK isoforms. |
| Pharmacophore Modeling | Identifies the essential structural features required for binding to the JAK active site. | Design of novel scaffolds that retain key binding interactions while possessing unique chemical properties. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic interactions between a derivative and the JAK protein to assess binding stability. | Selection of candidates with stable and prolonged target engagement. |
| Generative Adversarial Networks (GANs) | Designs entirely new molecules optimized for a predefined set of properties (e.g., high affinity, low predicted toxicity). | Discovery of innovative and patentable JAK inhibitors based on the this compound core. |
Cryo-Electron Microscopy and Advanced Structural Biology Techniques for Target Complexes
Understanding the precise interactions between an inhibitor and its target is fundamental to rational drug design. Cryo-electron microscopy (cryo-EM) has emerged as a transformative tool in structural biology, enabling the visualization of large, complex biological macromolecules in their near-native state. technologynetworks.com Unlike X-ray crystallography, cryo-EM does not require protein crystallization, a significant bottleneck that has hindered structural studies of full-length JAKs. technologynetworks.comnih.gov
Recent cryo-EM studies have successfully resolved the structures of full-length JAKs in complex with cytokine receptors, providing unprecedented insights into their activation mechanisms. nih.govnih.gov These high-resolution structures reveal the intricate dimerization of JAK proteins and the conformational changes that occur upon activation, information that is critical for designing next-generation inhibitors. nih.govgenscript.com Applying cryo-EM to study the binding of this compound and its derivatives to the JAK-receptor complex would allow researchers to visualize the exact binding mode at near-atomic resolution. nuvisan.combiorxiv.org This structural information could illuminate the basis for inhibitor selectivity and guide the design of new analogues that exploit specific structural features of the kinase domain to achieve higher affinity and specificity. nih.gov
| Technique | Advantages for Studying this compound-JAK Complexes | Type of Information Gained |
|---|---|---|
| Cryo-Electron Microscopy (Cryo-EM) | Does not require crystallization; can analyze large, flexible complexes in a near-native state. technologynetworks.comnuvisan.com | High-resolution 3D structure of the full-length JAK-receptor complex with the bound inhibitor. nih.gov |
| X-ray Crystallography | Can provide very high (atomic) resolution structures. | Precise atomic coordinates of the inhibitor within the isolated kinase domain's binding pocket. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Provides information on the dynamics of protein-ligand interactions in solution. | Insights into conformational changes and flexibility of the JAK protein upon inhibitor binding. |
Development of Novel Analytical Tools for Real-time Monitoring in Preclinical Models
One promising approach is the development of fluorescent probes that allow for the visualization and quantification of drug-target interactions or downstream cellular events. For example, a derivative of this compound could be conjugated to a fluorophore to directly visualize its distribution and binding within tissues. Alternatively, fluorescent biosensors that report on the phosphorylation status of STAT proteins—key substrates of JAKs—could be used to monitor the extent and duration of JAK inhibition in vivo following administration of a derivative. nih.govresearchgate.net Advanced imaging techniques, such as intravital microscopy or positron emission tomography (PET), could be adapted to track labeled derivatives or their biological effects non-invasively, providing a dynamic picture of the drug's activity. mdpi.com These innovative analytical methods would offer a more comprehensive understanding of a derivative's mechanism of action and help establish a clearer relationship between drug exposure and therapeutic effect. nih.gov
| Analytical Tool | Application for this compound Derivatives | Parameter Measured in Preclinical Models |
|---|---|---|
| Fluorescent Probes | Monitor the release of active molecules or track target engagement in living cells. mdpi.com | Real-time drug concentration at the target site; quantification of target binding. |
| Phospho-STAT Flow Cytometry | Measures the inhibition of cytokine-induced STAT phosphorylation in immune cells. frontiersin.org | Pharmacodynamic effect and duration of JAK/STAT pathway inhibition. |
| Intravital Microscopy | Visualizes cellular and molecular processes in the tissues of a living animal. | Cellular-level drug distribution and impact on inflammatory cell trafficking. |
| Positron Emission Tomography (PET) | Uses radiolabeled tracers to quantify biological processes non-invasively. | Whole-body drug distribution and target occupancy over time. |
Exploration of this compound and its Derivatives as Probes for Unexplored Biological Pathways
Chemical probes are indispensable tools for dissecting complex biological processes. A well-characterized, potent, and selective inhibitor can be used to interrogate the function of its target protein in various cellular contexts. chemicalprobes.org Given that Tofacitinib itself modulates a range of cytokine signaling pathways, this compound and its derivatives are prime candidates for development into chemical probes to explore the nuances of JAK signaling. nih.govresearchgate.net
To serve as a robust chemical probe, a molecule should ideally possess high selectivity for its intended target. By designing derivatives of this compound with heightened selectivity for individual JAK isoforms, researchers can create a toolkit to dissect the specific roles of JAK1, JAK2, JAK3, and TYK2 in different physiological and pathological conditions. nih.gov Furthermore, these derivatives can be functionalized by attaching reporter tags, such as biotin (B1667282) for affinity purification or a fluorescent dye for imaging, without compromising their biological activity. Such modified probes would enable powerful applications like chemical proteomics to identify novel JAK-interacting proteins or substrates, thereby uncovering new connections between JAKs and other signaling networks. researchgate.net This approach could reveal previously unknown roles for JAKs in cellular processes beyond immunity and inflammation. frontiersin.org
| Probe Development Strategy | Modification to this compound | Research Application |
|---|---|---|
| Isoform-Selective Probe | Structural modifications to enhance binding affinity for a single JAK isoform. | Dissecting the specific biological functions of individual JAK family members. |
| Affinity-Based Probe | Attachment of a biotin tag to a non-critical position on the molecule. | Identifying novel binding partners and substrates of JAKs via pull-down assays and mass spectrometry. nih.gov |
| Fluorescent Probe | Conjugation of a fluorescent moiety. | Visualizing the subcellular localization of JAKs and tracking their dynamics in living cells. |
| Photo-affinity Probe | Incorporation of a photoreactive group. | Covalently labeling and identifying direct binding partners in complex biological samples. |
Green Chemistry Approaches for Sustainable Synthesis of this compound
As the pharmaceutical industry grows, there is an increasing emphasis on developing manufacturing processes that are not only efficient and cost-effective but also environmentally sustainable. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical synthesis. Applying these principles to the production of this compound is a critical area of future research. researchgate.net
The synthesis of Tofacitinib and its intermediates often involves multiple steps and the use of hazardous reagents and solvents. researchgate.net Research into greener synthetic routes for this compound could focus on several areas. This includes the use of catalytic methods to replace stoichiometric reagents, improving atom economy and reducing waste. semanticscholar.org Another approach is the exploration of safer, renewable, or recyclable solvents to replace traditional volatile organic compounds. Biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, offers a highly efficient and environmentally friendly alternative to conventional chemical methods. researchgate.netsemanticscholar.org Developing a robust, scalable, and green manufacturing process for this compound would not only reduce the environmental footprint but also potentially lower production costs, making the eventual therapeutic agents more accessible. researchgate.net
| Green Chemistry Principle | Application to this compound Synthesis | Potential Improvement |
|---|---|---|
| Waste Prevention | Optimizing reaction conditions to maximize yield and minimize byproduct formation. | Higher process efficiency and less chemical waste. |
| Atom Economy | Employing catalytic reactions (e.g., using transition metals) instead of stoichiometric reagents. semanticscholar.org | Maximizes the incorporation of starting materials into the final product. |
| Safer Solvents & Auxiliaries | Replacing hazardous solvents like chlorinated hydrocarbons with water, ethanol, or supercritical CO2. | Reduced environmental impact and improved worker safety. |
| Use of Catalysis | Developing enzymatic or chemo-catalytic steps for key transformations. | Increased reaction selectivity, milder reaction conditions, and reduced energy consumption. acs.org |
Q & A
Q. How should researchers address ethical considerations in LTE studies involving high-risk populations?
- Methodological Answer : Implement independent data monitoring committees (DMCs) to review SAEs and malignancy signals. Disclose all conflicts of interest (COIs) and adhere to CONSORT guidelines for extension studies. Report discontinuation reasons transparently, distinguishing between lack of efficacy, AEs, and patient preference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
